molecular formula C11H10N2O3S B1491984 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid CAS No. 2098002-88-9

6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid

Cat. No.: B1491984
CAS No.: 2098002-88-9
M. Wt: 250.28 g/mol
InChI Key: WGVWFKNTDHTXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid is a chemical building block designed for medicinal chemistry and drug discovery research. This compound features a fused pyrazolo[5,1-c][1,4]oxazine core, a privileged scaffold in the design of biologically active molecules. Scientific literature establishes that dihydropyrazolo-oxazine carboxamide and carboxylic acid derivatives are investigated as potent and selective inhibitors of phosphodiesterase-4 (PDE4) and its isoforms (PDE4A, PDE4B, PDE4C) . PDE4 is a critical therapeutic target for a range of inflammatory and neurological disorders. Research into this compound class indicates potential applications for the treatment of conditions such as Chronic Obstructive Pulmonary Disease (COPD), multiple sclerosis, Parkinson's disease, anxiety, and schizophrenia . The incorporation of the thiophen-3-yl moiety is a strategic modification intended to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. The carboxylic acid functional group provides a versatile handle for further synthetic derivatization, allowing researchers to create amide, ester, and other analogs for screening and optimization campaigns . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-11(15)9-3-8-5-16-10(4-13(8)12-9)7-1-2-17-6-7/h1-3,6,10H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVWFKNTDHTXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC(=NN21)C(=O)O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's complex fused ring system, which includes a pyrazole and oxazine moiety along with a thiophene substituent, contributes to its reactivity and interaction with biological targets.

Structural Characteristics

The structure of this compound can be summarized as follows:

Structural Feature Description
Core Structure Pyrazolo[5,1-c][1,4]oxazine
Substituent Thiophene at the 6-position
Functional Group Carboxylic acid

This unique configuration is believed to enhance the compound's electronic properties, potentially influencing its biological activity.

Antitumoral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumoral properties. For instance, structural variations in related pyrazole derivatives have been shown to modulate their biological effects towards cancer cell lines. These compounds often act by inhibiting tubulin polymerization, a critical process for cell division and proliferation .

Antiviral Properties

In addition to antitumoral activity, there is emerging evidence supporting the antiviral potential of pyrazolo-based compounds. The presence of the thiophene group may enhance these effects due to its electron-rich nature, which facilitates interactions with viral proteins or cellular targets involved in viral replication .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with key cellular pathways involved in tumor growth and viral replication. Studies suggest that structural modifications can lead to variations in the mode of action, allowing for targeted therapeutic strategies against specific types of cancer or viral infections .

Case Studies

Several case studies have explored the biological activities of pyrazolo derivatives:

  • Antitumoral Study : A series of pyrazolo compounds were synthesized and tested against various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. The study highlighted the importance of structural configuration in determining biological activity .
  • Antiviral Research : Another study focused on the antiviral properties of related compounds. It was found that specific derivatives exhibited notable inhibitory effects on viral replication in vitro. The research emphasized the role of functional groups in enhancing antiviral efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Substituents (Position) Molecular Weight Core Heterocycle Key Functional Groups
Target Compound Thiophen-3-yl (6), COOH (2) 265.27 g/mol† Pyrazolo[5,1-c][1,4]oxazine Carboxylic acid
6-(4-Chlorophenyl)-2-(4-methoxyphenyl) variant 4-Cl-Ph (6), 4-MeO-Ph (2) 340.81 g/mol Pyrazolo[5,1-c][1,4]oxazine Chlorophenyl, Methoxyphenyl
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate Ethyl ester (2) 196.20 g/mol Pyrazolo[5,1-c][1,4]oxazine Ester
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid - 184.21 g/mol Pyrazolo[5,1-c][1,4]thiazine Carboxylic acid
6-(Phenoxymethyl)-2-phenyl-4-oxo variant Phenoxymethyl (6), Ph (2) 337.36 g/mol Pyrazolo[5,1-c][1,4]oxazin-4-one Ketone

†Calculated based on molecular formula C₁₁H₁₁N₂O₃S.

Key Observations :

  • Thiophene vs.
  • Carboxylic Acid vs. Ester/Ketone : The carboxylic acid group increases hydrogen-bonding capacity, which may improve solubility in polar solvents compared to ethyl esters () or ketones () .
  • Oxazine vs.

Key Observations :

  • Photochemical vs. Thermal Methods : ’s photochemical approach offers mild conditions but lower yields (42%) compared to the 84% yield in ’s acid-catalyzed synthesis .
  • Epoxide Utilization : employs 1,2-epoxypropane derivatives for oxazine ring formation, demonstrating versatility in constructing the bicyclic core .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Physical Properties

Compound Reported Bioactivity Solubility (Predicted) Melting Point Stability
Target Compound Potential kinase inhibition (inferred) Moderate (polar groups) N/A Stable at RT
6-(4-Chlorophenyl)-2-(4-methoxyphenyl) Analgesic, anti-inflammatory Low (hydrophobic groups) 160–162°C Hygroscopic
Ethyl pyrazolo-oxazine-2-carboxylate API precursor (inhibitor) High (ester group) N/A Stable in dry conditions
Thiazine-3-carboxylic acid () Not reported Moderate N/A 2–8°C storage

Key Observations :

  • Chlorophenyl/Methoxyphenyl Effects : The 4-chlorophenyl and 4-methoxyphenyl groups in ’s compound contribute to its crystallinity (melting point 160–162°C) and bioactivity via intermolecular hydrogen bonding .
  • Carboxylic Acid vs. Ester : The ethyl ester () likely exhibits better membrane permeability due to reduced polarity, whereas the carboxylic acid form may offer stronger target binding .

Preparation Methods

Synthetic Strategy Overview

The synthesis generally involves:

  • Construction of the pyrazolo[5,1-c]oxazine core.
  • Introduction of the thiophen-3-yl substituent at the 6-position.
  • Installation of the carboxylic acid group at the 2-position of the oxazine ring.

The preparation often uses cyclization reactions, nucleophilic substitutions, and functional group transformations under controlled conditions to achieve the desired fused heterocyclic acid.

Key Preparation Steps and Reaction Conditions

Formation of the Pyrazolo-Oxazine Core

  • Starting from appropriate pyrazole derivatives, the oxazine ring is formed via intramolecular cyclization involving amino and hydroxyl or halogen functionalities.
  • Cyclization is typically promoted by heating in polar aprotic solvents such as DMF or ethanol, sometimes with acid or base catalysts to facilitate ring closure.
  • For example, multi-component domino or cascade reactions have been reported where arylglyoxals react with pyrazol-5-amines under acidic conditions (e.g., p-toluenesulfonic acid) in DMF at elevated temperature (~120 °C) to form fused heterocycles efficiently.

Installation of the Carboxylic Acid Functionality

  • The carboxylic acid at the 2-position is commonly introduced via oxidation of corresponding aldehyde or ester intermediates or by direct incorporation through carboxylation reactions.
  • Protection/deprotection strategies with tert-butyl esters are often employed to stabilize intermediates during the synthetic sequence, followed by acid-mediated deprotection to yield the free acid.

Representative Preparation Route (Based on Patent WO2018011163A1)

Step Description Reagents/Conditions Outcome
1 Preparation of tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate intermediate Iodination of pyrazolo intermediate; tert-butyl ester protection Halogenated intermediate suitable for coupling
2 Copper(I)-catalyzed coupling with thiophene derivative CuI catalyst, K3PO4 base, diamine ligand, solvent (e.g., DMF), mild heating Introduction of thiophen-3-yl substituent at 6-position
3 Deprotection of tert-butyl ester Acidic conditions (e.g., TFA or HCl) Free carboxylic acid at 2-position
4 Purification and isolation Chromatography, crystallization Pure 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid

This sequence yields the target compound as a white solid with high purity.

Optimization and Variations

  • Solvent choice is critical; DMF and ethanol are common solvents for cyclization and coupling steps due to their polarity and ability to dissolve reactants.
  • Acid catalysts such as p-toluenesulfonic acid enhance cyclization efficiency and selectivity.
  • Ligand choice in copper-catalyzed coupling affects yield and reaction rate; diamine ligands have shown improved catalytic activity.
  • Protection of sensitive groups using tert-butyl esters allows for selective deprotection and prevents side reactions during multi-step synthesis.

Analytical and Spectroscopic Confirmation

  • The final compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • Typical IR bands include strong absorption around 1700 cm⁻¹ for the carboxylic acid C=O stretch.
  • 1H NMR shows characteristic signals for the pyrazolo and oxazine protons and the thiophene aromatic protons.
  • Purity and identity are confirmed by chromatographic methods and sometimes X-ray crystallography for structural confirmation.

Summary Table of Preparation Methods

Aspect Method/Condition Notes
Core formation Cyclization of pyrazole derivatives Acid or base catalysis; solvents DMF, EtOH
Thiophene introduction Copper(I)-catalyzed coupling with thiophene boronic acids or derivatives Requires halogenated intermediate; ligands improve yield
Carboxylic acid installation Ester protection/deprotection strategy or direct oxidation/carboxylation tert-Butyl esters commonly used for protection
Catalysts CuI, Pd catalysts, acid catalysts (p-TsOH) Catalyst choice affects efficiency
Solvents DMF, ethanol, toluene (less effective) DMF preferred for coupling and cyclization
Temperature 80–120 °C depending on step Elevated temperature promotes cyclization and coupling

Research Findings and Practical Considerations

  • Multi-step synthesis requires careful control of reaction conditions to prevent side reactions and degradation of sensitive heterocyclic rings.
  • The use of multi-component domino reactions can streamline synthesis but may require optimization for specific substituents like thiophene.
  • Protection-deprotection strategies improve yields and purity but add steps to the synthesis.
  • The synthetic routes described in patent literature provide scalable methods suitable for further pharmaceutical development.

Q & A

Q. How to reconcile conflicting biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Reanalysis : Ensure IC50/MIC values are normalized to cell viability controls.
  • Batch Consistency : Verify compound purity (>98%) and storage conditions (2–8°C in inert atmosphere) to exclude degradation artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 2
6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid

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